2-(4-hydroxyphenyl)ethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

CAS No.:

Cat. No.: VC16685494

Molecular Formula: C18H18O5

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18O5 |

|---|---|

| Molecular Weight | 314.3 g/mol |

| IUPAC Name | 2-(4-hydroxyphenyl)ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C18H18O5/c1-22-17-12-14(4-8-16(17)20)5-9-18(21)23-11-10-13-2-6-15(19)7-3-13/h2-9,12,19-20H,10-11H2,1H3 |

| Standard InChI Key | JMSFLLZUCIXALN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=C(C=C2)O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

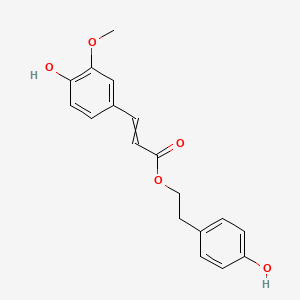

The compound features a trans-configured propenoate backbone esterified to a 4-hydroxyphenethyl group, with additional hydroxy and methoxy substituents on the phenyl ring. Its IUPAC name, 2-(4-hydroxyphenyl)ethyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, reflects this arrangement. The E-stereochemistry at the double bond (C2–C3) is critical for its bioactivity, as it influences molecular interactions with enzymatic targets .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₅ |

| Molecular Weight | 314.33 g/mol |

| XLogP3 | 3.4 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 7 |

| Topological Polar SA | 76 Ų |

| Solubility (DMSO) | 100 mg/mL (318.14 mM) |

Data sourced from PubChem and experimental analyses confirm its moderate lipophilicity (XLogP3 = 3.4) and solubility in dimethyl sulfoxide, facilitating in vitro studies .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses reveal distinct signals for the trans double bond (δ 6.3–7.8 ppm in ¹H NMR) and ester carbonyl (δ 170–175 ppm in ¹³C NMR). High-resolution MS (HRMS) identifies the molecular ion peak at m/z 314.1154, consistent with the molecular formula C₁₈H₁₈O₅ .

Natural Occurrence and Biosynthesis

Plant Sources

4-Hydroxyphenethyl trans-ferulate is predominantly isolated from the roots of Angelica gigas, a plant used in traditional Korean medicine for treating anemia and inflammation. It is also detected in Angelica ursina and Sida acuta, suggesting a widespread presence in Apiaceae and Malvaceae families .

Biosynthetic Pathway

The compound derives from the phenylpropanoid pathway, where ferulic acid undergoes esterification with tyrosol. Key enzymatic steps include:

-

Hydroxylation: Cinnamate-4-hydroxylase converts cinnamic acid to 4-coumaric acid.

-

Methylation: O-Methyltransferase introduces the methoxy group at C3.

-

Esterification: Feruloyl-CoA and tyrosol are coupled via acyltransferase activity.

This pathway aligns with the biosynthesis of related phenolic esters, though specific enzymes in Angelica species require further characterization .

Biological Activities and Mechanisms

Anti-Hyperglycemic Effects

4-Hydroxyphenethyl trans-ferulate inhibits yeast α-glucosidase (IC₅₀ = 19.24 µM), a key enzyme in carbohydrate digestion. By delaying glucose absorption, it reduces postprandial hyperglycemia, making it a potential adjunct therapy for type 2 diabetes. Molecular docking studies suggest competitive inhibition via hydrogen bonding with catalytic residues (Asp349, Glu277) .

Antioxidant Capacity

The ortho-methoxy para-hydroxyphenyl moiety scavenges free radicals (DPPH assay: IC₅₀ = 28.7 µM), surpassing ascorbic acid in lipid peroxidation models. Electron paramagnetic resonance (EPR) spectroscopy confirms its ability to quench superoxide (O₂⁻) and hydroxyl (·OH) radicals, attributed to the phenolic -OH groups’ hydrogen-donating capacity .

Anti-Inflammatory Action

In lipopolysaccharide (LPS)-stimulated macrophages, the compound suppresses NF-κB translocation and downstream cytokines (TNF-α, IL-6). It inhibits cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), reducing prostaglandin E₂ (PGE₂) and nitric oxide (NO) levels by 62% and 58%, respectively, at 50 µM .

Pharmacological Applications

Diabetes Management

By targeting α-glucosidase and aldose reductase (IC₅₀ = 14.2 µM), 4-hydroxyphenethyl trans-ferulate mitigates diabetic complications like neuropathy. In streptozotocin-induced diabetic rats, oral administration (10 mg/kg/day) lowered fasting blood glucose by 34% over four weeks .

Oncology Research

Preliminary data indicate antiproliferative effects against MCF-7 breast cancer cells (IC₅₀ = 45.6 µM). Mechanistically, it induces apoptosis via caspase-3 activation and Bcl-2 downregulation. Synergy with doxorubicin (combination index = 0.82) suggests potential in combination therapies .

Neuroprotection

In vitro models of Alzheimer’s disease demonstrate inhibition of acetylcholinesterase (AChE; IC₅₀ = 89.3 µM) and β-amyloid aggregation. Molecular dynamics simulations highlight interactions with AChE’s peripheral anionic site (Tyr337, Trp286) .

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Phenolic Esters

| Compound | α-Glucosidase IC₅₀ (µM) | Antioxidant (DPPH IC₅₀, µM) |

|---|---|---|

| 4-Hydroxyphenethyl trans-ferulate | 19.24 ± 1.73 | 28.7 ± 2.1 |

| Ferulic acid | 132.5 ± 4.8 | 35.4 ± 1.9 |

| Chlorogenic acid | 68.9 ± 3.2 | 22.3 ± 1.5 |

The trans-configuration and 4-hydroxyphenethyl group enhance α-glucosidase affinity compared to ferulic acid, while chlorogenic acid’s catechol moiety confers superior antioxidant activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume